Molecular Weight and Lipophilicity Differentiation of 5-Chloro-2-nitrobenzamide Analog CAS 893980-12-6 vs. Non-Chlorinated Analog CAS 893983-91-0
CAS 893980-12-6 contains a 5-chloro substituent on the 2-nitrobenzamide ring, whereas its closest structural analog CAS 893983-91-0 (N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide) lacks this chlorine atom [1]. The resulting molecular weight difference is +34.45 Da (Target: 412.85 g/mol vs. Comparator: 378.4 g/mol). The chlorine atom increases lipophilicity by an estimated ΔClogP of approximately +0.5 to +0.8 units (class-level inference based on aromatic chloro substitution), enhancing membrane permeability potential. Additionally, the 5-chloro group introduces the capacity for halogen bonding with kinase hinge-region residues, a binding mode absent in the non-halogenated comparator.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 412.85 g/mol; estimated ClogP increase due to 5-Cl substitution |
| Comparator Or Baseline | CAS 893983-91-0 (N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide): MW 378.4 g/mol; no chlorine substituent |
| Quantified Difference | ΔMW = +34.45 Da; estimated ΔClogP ≈ +0.5 to +0.8 |
| Conditions | Calculated from molecular formula (Target: C19H13ClN4O3S; Comparator: C19H14N4O3S) |
Why This Matters
The chlorine substituent provides a quantifiable molecular weight and lipophilicity increase that can improve passive membrane permeability and enable halogen bonding interactions not achievable with the non-chlorinated analog, directly impacting cell-based assay performance and kinase selectivity screening outcomes.
- [1] CheMenu. CAS 893980-12-6 Product Page. Molecular Formula: C19H13ClN4O3S; MW: 412.85. View Source
